N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

Catalog Number: EVT-5272256
CAS Number:
Molecular Formula: C18H18ClF3N2O3S
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is identified as a potent insecticide and is investigated for its solid form properties for improved formulation and efficacy. [, , ]

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. []

N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

    Compound Description: Taranabant is a potent and selective cannabinoid-1 receptor inverse agonist that was investigated as a potential treatment for obesity. []

    Compound Description: MMV665807 is identified as a potent inhibitor of Staphylococcus aureus biofilms, showing promising anti-biofilm activity superior to conventional antibiotics. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (Compound 1)

    Compound Description: Compound 1 is a potent inhibitor of both NF-κB and AP-1 transcription factors, which are involved in inflammatory and immune responses. [, ]

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives (11a-n series)

    Compound Description: This series focuses on oxazolidinone derivatives containing a thieno-pyridine ring system and was synthesized for investigation as potential antimicrobial agents. []

N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide (Bicalutamide)

    Compound Description: Bicalutamide is an oral medication used for treating prostate cancer. It belongs to the class of drugs known as antiandrogens. []

    Compound Description: This compound represents a derivative with a 2-methoxy substitution and exhibits distinct structural features from its 4-methyl and 4-chloro analogues. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

    Compound Description: This compound is an intermediate in the synthesis of more complex molecules and doesn't have directly reported biological activity. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

    Compound Description: This research focuses on different crystalline forms of this compound's sodium salt, aiming to optimize its pharmaceutical properties. []

N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

    Compound Description: These compounds showed potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

    Compound Description: This compound is a complex heterocycle containing a thiazolidine ring and an indole moiety. Its specific biological activity or application is not mentioned in the provided abstract. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea tosylate

    Compound Description: This compound is a raf kinase inhibitor, proposed as a potential therapeutic agent for cancer treatment. It exists as a tosylate salt. []

4-{4-[(4-chloro-3-(trifluoromethyl)phenyl]carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate

    Compound Description: This compound is described as a potential therapeutic agent for hyperproliferative diseases, including various cancers. [, ]

6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H,-3,1-benzoxazine hydrochloride (Etifoxine)

    Compound Description: Etifoxine is an anxiolytic drug. The provided research focuses on its carbon-14 radiolabeling for metabolic and pharmacokinetic studies. []

    Compound Description: This series focuses on synthesizing and evaluating novel benzodioxin derivatives for their antibacterial and antifungal activities. []

1-( 5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H-yl)ethanone

    Compound Description: This compound, containing a pyrazole, oxadiazole, and trifluoromethylphenyl group, was synthesized and screened for antimicrobial activity. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 is identified as a PPARγ partial agonist with a complex binding profile involving both orthosteric and allosteric interactions. []

    Compound Description: This compound is identified as a genotoxic impurity in Osimertinib Mesylate, an anticancer drug. []

20. N‐{2‐Chloro‐5‐[3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐1,2,3,6‐tetrahydropyrimidinyl]phenyl}‐2,2‐bis(3‐fluorophenoxy)acetamide * Compound Description: This compound belongs to a class of amide compounds with potential biological activity. The structure has been analyzed to understand its potential interactions. []* Relevance: The compound and the target, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, both have a chlorinated aromatic ring with a trifluoromethyl-substituted pyrimidine. Despite this similarity, the overall structures are different. The presence of the shared motif suggests the importance of this specific structure for bioactivity but also highlights that modifications beyond this shared part can lead to diverse biological effects.

21. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)* Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was designed using central nervous system multiparameter optimization (CNS MPO) guidelines. []* Relevance: While structurally different from the target compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, 7n incorporates a trifluoromethoxyphenyl group, highlighting the use of fluorine-containing substituents in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability. This suggests that incorporating a trifluoromethoxy group in the target compound could be a viable strategy for altering its pharmacokinetic profile.

22. Bromonium, [4‐(Trifluoromethyl)phenyl][[(trifluoromethyl)sulfonyl]amino]‐, Inner Salt* Compound Description: This compound is a highly reactive reagent used as an electrophilic nitrogen-transfer agent. It is highly electrophilic and moisture-sensitive. []* Relevance: Although not a structurally similar compound, this reagent highlights the reactivity of the trifluoromethylsulfonyl group, which is also present in the target compound N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide. Understanding the reactivity of such groups is crucial during synthesis and storage, as it might influence the stability and potential side reactions of the target compound.

24. N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide* Compound Description: This compound demonstrates insecticidal activity and features a trifluoromethylpyrazole moiety within its structure. []* Relevance: While this compound differs structurally from N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, both compounds share the presence of a trifluoromethyl group attached to an aromatic ring. Although the core structures are different, this shared feature suggests that the target compound could also potentially exhibit insecticidal properties.

26. N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea* Compound Description: This compound was synthesized and characterized for its crystal structure and biological activity. It was found to exhibit herbicidal activity. []* Relevance: This compound, like N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, contains a chlorinated trifluoromethylphenyl group. The research emphasizes the importance of this specific group, highlighting its potential role in the compound's herbicidal activity. Although the core structure differs from the target compound, this finding suggests that exploring the herbicidal potential of the target compound could be a worthwhile endeavor.

27. 1‐[2,6‐Dichloro‐4‐(trifluorometh­yl)phen­yl]‐5‐(4‐methyl­phenyl­sulfonamido)‐1H‐pyrazole‐3‐carbonitrile* Compound Description: This is a tricyclic amide compound with a trifluoromethylphenyl group and a sulfonamide moiety. []* Relevance: While this compound is structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, it shares a key structural feature: the presence of a sulfonamide group. This suggests that incorporating a sulfonamide group into the target compound might be a viable strategy for modulating its biological activity. The presence of the trifluoromethylphenyl group further supports its potential role in influencing the compound's overall properties.

28. N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides* Compound Description: This series of compounds is characterized by a unique quinoid structure and a sulfonyl imine group. They are highlighted for their potential as inhibitors of various enzymes like Insulysin and Glutamyl endopeptidase II. []* Relevance: Though structurally dissimilar to the target compound N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, these compounds emphasize the biological relevance of sulfonyl groups, particularly in enzyme inhibition. This suggests that modifications to the target compound's sulfonyl group (ethylamino in this case) could potentially lead to analogs with different inhibitory profiles against various enzymes.

29. 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine (Compound V) * Compound Description: Compound V is a key intermediate in the synthesis of a series of furo[3,2-c]pyridine derivatives. []* Relevance: Compound V and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide both contain a trifluoromethylphenyl group, highlighting its use as a common building block in medicinal chemistry. Although the core structures differ, this suggests that modifications to the target compound, incorporating a furo[3,2-c]pyridine moiety, could lead to analogs with potentially novel biological activities.

30. (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)* Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. []* Relevance: This compound, despite containing a sulfonyl group, is structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide. The research highlights the successful development of a selective and orally active antagonist, showcasing the potential for designing drugs with targeted activity and favorable pharmacokinetic properties.

31. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]* Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It has demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []* Relevance: Although structurally different from N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, MF498 also contains a sulfonamide group. The research on MF498 highlights its potential as a therapeutic agent for inflammatory diseases, suggesting that exploring the anti-inflammatory properties of the target compound could be of interest.

    Compound Description: VNO and VHA are oxidative impurities of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VHA is formed from VNO via a Meisenheimer rearrangement. []

    Compound Description: These series of compounds were synthesized and evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. []

34. 5-Amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile* Compound Description: This compound serves as a crucial intermediate in the synthesis of several insecticides. []* Relevance: While this compound shares the 2,6-dichloro-4-(trifluoromethyl)phenyl motif with N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, their core structures are different. This underscores the importance of specific substitutions and their positions on the phenyl ring for imparting desired biological activities.

    Compound Description: These compounds were synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive isolate (FCQ-27) of Plasmodium falciparum. []

36. 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one ([14C]XEN-D0401)* Compound Description: [14C]XEN-D0401 is a radiolabeled analog of XEN-D0401, a novel BK channel activator. []* Relevance: Although structurally different from N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, this compound exemplifies the use of radiolabeling techniques for studying the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Such techniques could be employed to gain a deeper understanding of the pharmacokinetic profile of the target compound.

37. pyridylpyrazole amide compounds which contain benzothiazole, thiourea, and urea moieties * Compound Description: These compounds were synthesized and found to possess insecticidal and fungicidal activity. []* Relevance: While structurally different from N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, the research highlights the use of trifluoromethyl groups in designing pesticidal agents. This suggests that exploring the target compound's potential as an insecticide or fungicide could be of interest, given the presence of a trifluoromethyl group in its structure.

38. 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile* Compound Description: This compound is an intermediate for synthesizing insecticides. []* Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide both contain a 2,6-dichloro-4-(trifluoromethyl)phenyl group. While the core structures are different, the shared group suggests the potential importance of this specific substitution pattern for insecticidal activity.

39. 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(4-bromobenzenesulfonylamide)-1H-pyrazole-3-carbonitrile* Compound Description: This compound is a synthetic intermediate used in the production of insecticides. []* Relevance: This compound shares the 2,6-dichloro-4-(trifluoromethyl)phenyl group with the target compound N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide. The research highlights the relevance of this specific substitution pattern in designing effective insecticides.

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(ethylsulfamoyl)phenyl]propanamide

Molecular Formula

C18H18ClF3N2O3S

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C18H18ClF3N2O3S/c1-2-23-28(26,27)14-7-3-12(4-8-14)5-10-17(25)24-16-11-13(18(20,21)22)6-9-15(16)19/h3-4,6-9,11,23H,2,5,10H2,1H3,(H,24,25)

InChI Key

PIFIVAJTNHBCOV-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.